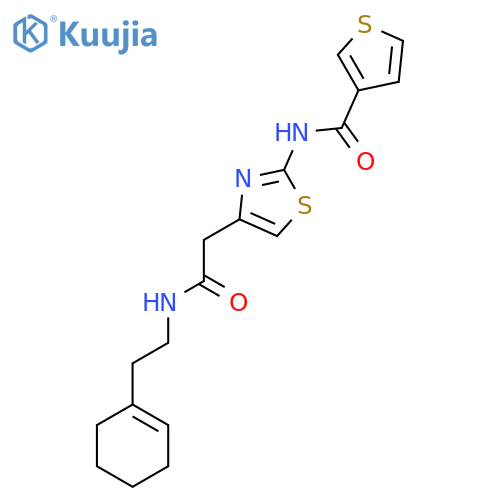

Cas no 1209606-79-0 (N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide)

N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide

- N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide

- N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

- AKOS024628451

- N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

- 1209606-79-0

- F2202-2578

-

- インチ: 1S/C18H21N3O2S2/c22-16(19-8-6-13-4-2-1-3-5-13)10-15-12-25-18(20-15)21-17(23)14-7-9-24-11-14/h4,7,9,11-12H,1-3,5-6,8,10H2,(H,19,22)(H,20,21,23)

- InChIKey: AZAQQKMBQHZALH-UHFFFAOYSA-N

- SMILES: S1C(NC(C2=CSC=C2)=O)=NC(=C1)CC(NCCC1=CCCCC1)=O

計算された属性

- 精确分子量: 375.108

- 同位素质量: 375.108

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 25

- 回転可能化学結合数: 7

- 複雑さ: 513

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 128A^2

- XLogP3: 3.1

N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2202-2578-5μmol |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-10μmol |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-25mg |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-30mg |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-20μmol |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-15mg |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-1mg |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-50mg |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-2mg |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2202-2578-3mg |

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1209606-79-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide 関連文献

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamideに関する追加情報

N-4-({2-(Cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 1209606-79-0, known as N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide, is a complex organic molecule with a unique structure that has garnered attention in the field of medicinal chemistry and materials science. This compound is characterized by its intricate combination of functional groups, including a thiazole ring, a thiophene moiety, and a cyclohexene derivative, which contribute to its diverse chemical properties.

Recent studies have highlighted the potential of this compound in drug discovery due to its ability to interact with various biological targets. The thiazole and thiophene rings are known for their aromaticity and electron-withdrawing properties, which can enhance the molecule's bioavailability and binding affinity to proteins. Additionally, the presence of the cyclohexene group introduces steric and electronic effects that can modulate the compound's activity in biological systems.

One of the most promising applications of this compound is in the development of anticancer agents. Research has shown that it exhibits selective cytotoxicity against cancer cells by inhibiting key enzymes involved in cell proliferation. The carboxamide group plays a crucial role in this activity by facilitating hydrogen bonding interactions with target proteins.

Moreover, this compound has shown potential in the field of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The cyclohexene derivative has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

In terms of synthesis, the compound is typically prepared through a multi-step process involving coupling reactions and cyclization. The use of advanced catalytic systems has enabled chemists to achieve high yields and purity levels, making it feasible for large-scale production.

From an environmental perspective, studies have indicated that this compound has low toxicity to aquatic organisms when used at recommended concentrations. Its degradation pathways under various environmental conditions are currently being investigated to ensure its safe application in pharmaceuticals and other industries.

In conclusion, N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide (CAS No. 1209606-79-) represents a significant advancement in organic synthesis and drug development. Its unique structure and versatile properties make it a valuable tool in addressing some of the most pressing challenges in modern medicine.

1209606-79-0 (N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide) Related Products

- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)

- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)

- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)

- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)

- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)

- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)

- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)

- 1260654-33-8(2-amino-3,5-dichloroisonicotinonitrile)

- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)

- 1874509-76-8(2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)